1-(4-Chloropyridin-3-yl)piperazine

Description

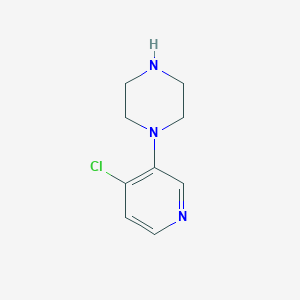

1-(4-Chloropyridin-3-yl)piperazine is a heterocyclic compound featuring a piperazine ring linked to a 4-chloropyridine moiety at the 3-position.

Properties

CAS No. |

67980-90-9 |

|---|---|

Molecular Formula |

C9H12ClN3 |

Molecular Weight |

197.66 g/mol |

IUPAC Name |

1-(4-chloropyridin-3-yl)piperazine |

InChI |

InChI=1S/C9H12ClN3/c10-8-1-2-12-7-9(8)13-5-3-11-4-6-13/h1-2,7,11H,3-6H2 |

InChI Key |

SNXYPHSLPKVATR-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)C2=C(C=CN=C2)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following piperazine derivatives share structural similarities with 1-(4-Chloropyridin-3-yl)piperazine, differing primarily in the aromatic substituent and its position:

Key Comparative Insights

Cytotoxicity and Anticancer Activity

- 1-(4-Chlorobenzhydryl)piperazine derivatives (e.g., compounds 5a–g) exhibit broad-spectrum cytotoxicity against liver (HEPG2, IC₅₀: 1.2 µM), breast (MCF7, IC₅₀: 2.5 µM), and colon (HCT-116, IC₅₀: 3.8 µM) cancer cells. The chloro-substituent enhances lipophilicity, improving membrane permeability .

- Pyridine vs.

Receptor Selectivity and Neuroactivity

- Substituent Position : Meta-chloro substitution (e.g., 1-(3-chlorophenyl)piperazine) enhances 5-HT1B receptor affinity, while para-substitution (e.g., 1-(4-bromophenyl)piperazine) correlates with psychoactive effects .

- Electron-Withdrawing Groups : Trifluoromethyl groups (e.g., 1-(3-TFMPP)) increase receptor selectivity due to enhanced binding via hydrophobic interactions and fluorine’s electronegativity .

Environmental Stability and Reactivity

- Piperazine moieties with chloro-substituents are prone to oxidative degradation by manganese oxides (MnO₂), forming dealkylated or hydroxylated products. Pyridine rings may confer greater stability compared to benzene rings under environmental conditions .

Contradictions and Limitations

- Receptor Selectivity : While 1-(3-TFMPP) shows 5-HT1B selectivity, other chloro-substituted derivatives (e.g., mCPP) exhibit mixed agonist/antagonist effects, complicating structure-activity predictions .

- Biological Assay Variability : Cytotoxicity data for 1-(4-chlorobenzhydryl)piperazine derivatives vary across cell lines (e.g., HEPG2 vs. MCF7), suggesting tissue-specific uptake or metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.